molecular formula C23H22N4O2 B2423822 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea CAS No. 894010-42-5

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea

Cat. No.: B2423822
CAS No.: 894010-42-5
M. Wt: 386.455
InChI Key: BOMLEIMHYOAUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
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Scientific Research Applications

On the Structure of Carbamoylated 2‐Phenylaminopyridines

Research has demonstrated the reactions of 2-phenylaminopyridine with phenyl isocyanate, leading to the synthesis of expected urea derivatives. These studies provide foundational knowledge on the structural aspects of carbamoylated compounds, which are crucial for further chemical synthesis and applications in drug development (Mørkved, 1986).

Room Temperature Hydroamination of N-alkenyl Ureas

The catalytic activities of gold(I) N-heterocyclic carbene complexes in the hydroamination of N-alkenyl ureas have been explored, demonstrating the potential for efficient synthesis of nitrogen heterocycles. This research underscores the importance of catalysis in organic synthesis, potentially leading to novel pharmaceuticals (Bender & Widenhoefer, 2006).

The Reactions of 5-amino-1,2,3,4-thiatriazoles with Isocyanates

This study delves into the reactions between 5-(arylamino)-1,2,3,4-thiatriazoles and isocyanates, revealing pathways to synthesize ureas that rearrange under specific conditions. Such research provides insights into the versatility of urea derivatives in chemical reactions, offering pathways for novel compound synthesis (Kaugars, Atherton, & Han, 1992).

Structure-Based Drug Designing and Synthesis of Sulphonylureas/Guanidine-Based Derivatives

Investigations into the design, synthesis, and characterization of substituted sulphonylureas/guanidine-based derivatives as hypoglycemic agents highlight the application of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea in medicinal chemistry. Such studies contribute to the development of new therapeutic agents, emphasizing the compound's potential in drug discovery (Panchal et al., 2017).

Properties

IUPAC Name

1-(4-anilinophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c28-22-15-20(16-27(22)21-9-5-2-6-10-21)26-23(29)25-19-13-11-18(12-14-19)24-17-7-3-1-4-8-17/h1-14,20,24H,15-16H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMLEIMHYOAUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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